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Compound of Interest

Compound Name: R(+)-Methylindazone

Cat. No.: B1663522

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicity data for R(+)-Methylindazone is publicly
available. This guide summarizes the known information and provides a comprehensive
analysis of structurally related indazole derivatives to infer a potential safety and toxicity profile.
This information is intended for research and drug development professionals and should be
interpreted with caution.

Introduction to R(+)-Methylindazone

R(+)-Methylindazone, also known as R(+)-IAA-94, is a potent blocker of epithelial chloride
channels.[1] It is the R-enantiomer of the indanyloxyacetic acid derivative IAA-94. Due to its
specific mechanism of action, it has been utilized as a research tool to investigate the function
and dynamics of chloride channels.[1] Additionally, R(+)-Methylindazone has been identified
as an inhibitor of the Nef-sdAb19 (single-domain antibody) interaction, binding to the negative
factor (Nef) protein.[1]

Direct Safety and Handling Information for R(+)-
Methylindazone

As a chemical used for research purposes, the primary safety information available pertains to
laboratory handling and storage.
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2.1 Handling Precautions: Standard laboratory precautions should be observed when handling
R(+)-Methylindazone. This includes avoiding inhalation, and contact with skin and eyes, and
preventing the formation of dust and aerosols. Use in a well-ventilated area is recommended.

2.2 Storage: For long-term stability, R(+)-Methylindazone should be stored at -80°C for up to
two years or -20°C for one year.[1]

Inferred Safety and Toxicity Profile from Structurally
Related Indazole Derivatives

Given the scarcity of direct toxicological data on R(+)-Methylindazone, this section provides
an in-depth analysis of the safety and toxicity profiles of structurally related indazole
derivatives: Lonidamine, Gamendazole, and H2-Gamendazole. These compounds share the
core indazole structure and provide valuable insights into the potential toxicities that may be
associated with this chemical class.

3.1 Lonidamine: An Anticancer Agent

Lonidamine is an indazole-3-carboxylic acid derivative with antineoplastic properties.[2] Its
mechanism of action involves the inhibition of cellular energy metabolism, specifically targeting
the mitochondria of cancer cells.[3][4]

3.1.1 Clinical Safety and Tolerability of Lonidamine

Lonidamine exhibits an unusual toxicity profile, distinct from conventional cytotoxic agents. It is
notably devoid of common side effects like myelosuppression, stomatitis, alopecia, and
significant renal, hepatic, or cardiac toxicity.[5] However, it is associated with a unique set of
adverse effects.
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Adverse Effect

Dosage (as single
agent)

Severity/Note

References

Myalgia (Muscle Pain)

300-900 mg/day

Dose-limiting toxicity,
also reported at 300-
400 mg/mz2. Can range
from mild discomfort

to severe pain.

[5]L6]

Testicular Pain

300-900 mg/day

A frequently reported

side effect.

[5]L6]

Asthenia

(Weakness/Fatigue)

300-900 mg/day

Related to its
mechanism of
targeting cellular

energy production.

[3][5]

Gastrointestinal

Includes nausea,

) Not specified vomiting, and gastric [31[5]
Discomfort )
pain.
Hearing-related side
Ototoxicity 300-900 mg/day effects have been [5]
observed.
) Central nervous
Drowsiness 300-900 mg/day [5]
system effect.
] Increased sensitivity
Hyperesthesia & N o )
] Not specified to stimuli and light [5]
Photophobia
have been reported.
Liver Toxicity > 400 mg/m? Elevated liver [3][6]

(intravenous)

enzymes indicating
potential liver damage
have been observed.
Regular monitoring of
liver function is
recommended. Signs

of acute hepatic
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toxicity at higher IV

doses.

) ) Anemia has been
Alterations in Blood -~ i
Not specified reported in some [3]
Counts ]
patients.

3.2 Gamendazole and H2-Gamendazole: Male Contraceptive and Polycystic Kidney Disease
Research

Gamendazole and its analog, H2-Gamendazole, are indazole derivatives that have been
investigated for their potential as non-hormonal male contraceptives and for the treatment of
polycystic kidney disease (PKD).[7][8]

3.2.1 Preclinical Toxicity of Gamendazole and H2-Gamendazole

Compound Finding Species Dosage References

100% infertility

rate. Reversible 6 mg/kg (single
Gamendazole ] Rat (male) [8]

in 4 outof 7 oral dose)

animals.

100% fertility

returned in 4 out 3 mg/kg (single
Gamendazole ] Rat (male) [8]

of 6 animals that oral dose)

became infertile.

H2- Mortality in 3 out
) Rat 200 mg/kg [9][10]
Gamendazole of 5 animals.
Significantly
reduced cystic
index, kidney
H2- size, and blood N
) Mouse Not specified [7]
Gamendazole urea nitrogen;
prolonged

survival in a PKD

model.
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3.2.2 Reproductive Toxicity

The primary target of toxicity for gamendazole appears to be the male reproductive system,
specifically the Sertoli cells in the testes.[8] This can lead to reversible or irreversible infertility.
[7][8] Given that R(+)-Methylindazone shares the indazole core, a thorough evaluation of
potential reproductive toxicity would be a critical component of its safety assessment.

Genotoxicity and Carcinogenicity Considerations

While no direct genotoxicity or carcinogenicity data exists for R(+)-Methylindazone, the
assessment of such endpoints is a standard and critical part of any drug development program.

4.1 Standard Genotoxicity Assays

A standard battery of genotoxicity tests would be required to assess the mutagenic and
clastogenic potential of R(+)-Methylindazone.

In Vitro Assays

sses-point i >} Bacterial Reverse Mutation Assay (Ames Test)

assesses gene mutations Mouse Lymphoma Assay (MLA) or HPRT Assay

A
R(+)-Methylindazone v
assesses chromosomal damage . )
In Vitro Micronucleus Test

assesses chromosomal damage in whole animal Y

In Vivo Assays

] . | follow-up if needed _ |
In Vivo Micronucleus Test (Rodent) ‘ =‘ Comet Assay (for DNA strand breaks)
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Click to download full resolution via product page

Standard Genotoxicity Testing Workflow.

4.2 Carcinogenicity Assessment

Long-term carcinogenicity studies in rodents are typically required for drugs intended for
chronic use.[11] The need for such studies for R(+)-Methylindazone would depend on its
intended clinical indication, duration of use, and the results of genotoxicity assays.

Pharmacokinetics and ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are
critical to understanding its safety and toxicity profile.[12][13] No specific ADME data for R(+)-
Methylindazone was found. A typical workflow for characterizing the ADME profile is outlined

below.
Absorption Distribution Metabolism Excretion
Solubility Plasma Protein Binding Metabolic Stability (Microsomes, Hepatocytes) Route of Elimination (Urine, Feces)
\ \ \
Permeability (e.g., Caco-2) Tissue Distribution CYP450 Inhibition/Induction
\ \
Bioavailability Metabolite Identification

Click to download full resolution via product page

Key components of an ADME profiling workflow.

Potential Sighaling Pathway Interactions
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The broader class of indazole derivatives has been shown to interact with various cellular
signaling pathways. Lonidamine, for instance, affects energy metabolism pathways.[4] While
the specific signaling pathway interactions for R(+)-Methylindazone are not fully elucidated
beyond its effect on chloride channels, understanding potential off-target effects is crucial for a
complete safety assessment.

R(+)-Methylindazone

/ N, -~
/I may affect .« may affect "~~~ _ may affect
A Ss

/ N, Sy
Primary Target ’/ Potential Off-Target\ R%hways (Inferred fronirAnalogs)
~a

Epithelial Chloride Channels Mitochondrial Energy Metabolism Sertoli Cell Signaling Cell Growth/Proliferation Pathways

regulates regulates regulates

Y \ 4 Y

ATP_Production @ Cell_Cycle

Ton_Homeostasis
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Hypothesized signaling interactions for R(+)-Methylindazone.

Conclusion and Recommendations for Future
Research

The safety and toxicity profile of R(+)-Methylindazone is largely unknown. Based on the
analysis of structurally related indazole derivatives, several key areas warrant careful
investigation in any future drug development program:

» Reproductive Toxicity: Given the pronounced effects of gamendazole on the male
reproductive system, a thorough assessment of reproductive and developmental toxicity is
paramount.

e Musculoskeletal and Neurological Effects: The myalgia and other neurological side effects
associated with lonidamine suggest that safety pharmacology studies should carefully
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evaluate these potential liabilities.

o Hepatic Safety: Liver toxicity has been observed with lonidamine at higher doses, indicating
the need for monitoring liver function in preclinical and clinical studies.

o Comprehensive ADME and Genotoxicity Profiling: A full characterization of the
pharmacokinetic properties and genotoxic potential of R(+)-Methylindazone is essential to
understand its disposition in the body and its potential to cause genetic damage.

Further research, including standard preclinical toxicology studies, is nhecessary to establish a
definitive safety and toxicity profile for R(+)-Methylindazone before it can be considered for
any therapeutic application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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